3-Bromo-N,5-dimethylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-N,5-dimethylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-6-3-7(9)5-8(4-6)10-2/h3-5,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRZPBGDKKIZDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways of 3 Bromo N,n Dimethylaniline
Established Synthetic Routes to 3-Bromo-N,N-dimethylaniline
A direct and common method for the synthesis of 3-Bromo-N,N-dimethylaniline is the exhaustive N-methylation of 3-bromoaniline (B18343). This nucleophilic substitution reaction typically involves treating 3-bromoaniline with a methylating agent. Common reagents for this transformation include iodomethane (B122720) or dimethyl sulfate. The reaction is generally carried out in the presence of a base to neutralize the acid generated during the reaction, thereby driving the equilibrium towards the desired tertiary amine.
A reported procedure details the reaction of 3-bromoaniline with iodomethane and potassium carbonate in a solvent such as dehydrated N,N-dimethylformamide (DMF). The mixture is heated to facilitate the reaction over an extended period. rsc.org
Table 1: N-Methylation of 3-bromoaniline
| Starting Material | Reagents | Solvent | Conditions |
|---|---|---|---|
| 3-bromoaniline | Iodomethane (2.2 equiv), K₂CO₃ (2.2 equiv) | DMF | 75 °C, 24 h rsc.org |
While the formation of a Grignard reagent from 3-Bromo-N,N-dimethylaniline is a common subsequent reaction, its synthesis using organometallic reagents is less direct. A plausible, though less common, route could involve the reaction of 1,3-dibromobenzene (B47543) with magnesium to form the mono-Grignard reagent, 3-bromophenylmagnesium bromide. Subsequent reaction of this organometallic intermediate with an electrophilic dimethylamine (B145610) equivalent could, in principle, yield the target compound. However, controlling the selectivity of the Grignard formation and the subsequent amination can be challenging.
Alternatively, the Grignard reagent of 3-bromo-N,N-dimethylaniline, (3-(dimethylamino)phenyl)magnesium bromide, can be prepared by reacting the parent compound with magnesium turnings in an appropriate solvent like tetrahydrofuran (B95107) (THF). rsc.org This reagent is then available for a variety of subsequent carbon-carbon bond-forming reactions. The direct formation of this Grignard reagent in ether is often difficult, necessitating the use of THF as the solvent. rsc.org
The direct bromination of N,N-dimethylaniline is not a viable method for the synthesis of the 3-bromo isomer. The N,N-dimethylamino group (-N(CH₃)₂) is a powerful activating and ortho, para-directing group due to the resonance donation of the nitrogen lone pair into the aromatic ring. Consequently, electrophilic aromatic substitution reactions, such as bromination, occur preferentially at the positions ortho and para to the dimethylamino group. prezi.comchegg.com Treatment of N,N-dimethylaniline with bromine typically results in the formation of 4-bromo-N,N-dimethylaniline as the major product, with some formation of the ortho-isomer. prezi.com To obtain the meta-substituted product, the directing effect of the amino group must be altered or overcome.
To circumvent the inherent ortho, para-directing nature of the dimethylamino group, a strategy involving an N-oxide intermediate can be employed. The oxidation of the tertiary amine to an N-oxide significantly alters the electronic properties of the substituent. The N,N-dimethylaniline N-oxide group is deactivating and can direct incoming electrophiles differently.
A method has been developed for the regioselective halogenation of N,N-dialkylanilines by converting them to their corresponding N-oxides. nih.gov In this approach, the N,N-dimethylaniline N-oxide is treated with a halogenating agent like thionyl bromide at low temperatures. This process allows for practical and convenient access to electron-rich aryl halides that are otherwise difficult to synthesize. nih.gov For instance, treatment of N,N-dimethylaniline N-oxide with thionyl bromide leads to the selective formation of 4-bromo-N,N-dimethylaniline. nih.gov However, by starting with a pre-functionalized aniline (B41778), this N-oxide chemistry can be used to access other isomers. For example, 3-Bromo-N,N-dimethylaniline can be oxidized to 3-Bromo-N,N-dimethylaniline N-oxide using reagents like meta-chloroperoxybenzoic acid (m-CPBA). nih.gov The subsequent reactivity of this N-oxide can then be explored. A study demonstrated the synthesis of 3-Bromo-N,N-dimethylaniline from its corresponding N-oxide, achieving a 92% yield. nih.gov
Table 2: Synthesis of 3-Bromo-N,N-dimethylaniline via N-Oxide Route
| Intermediate | Reagents for N-Oxidation | Conditions for Halogenation | Yield | Reference |
|---|---|---|---|---|
| 3-Bromo-N,N-dimethylaniline N-oxide | m-CPBA | Thionyl halide, then base | 92% (for conversion of N-oxide to aniline) | nih.gov |
Advanced Synthetic Transformations Involving 3-Bromo-N,N-dimethylaniline
The bromine atom on the aromatic ring of 3-Bromo-N,N-dimethylaniline provides a versatile handle for further molecular elaboration, particularly through transition metal-catalyzed cross-coupling reactions.
3-Bromo-N,N-dimethylaniline is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing C-C and C-heteroatom bonds. wikipedia.org
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species (like a boronic acid or ester) to form a new carbon-carbon bond. wikipedia.orgnrochemistry.com This method is widely used to synthesize biaryl compounds. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the product. wikipedia.orglibretexts.org
Buchwald-Hartwig Amination: This powerful reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org This transformation has largely replaced harsher classical methods for C-N bond formation. wikipedia.org The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org This allows for the synthesis of more complex aniline derivatives from 3-Bromo-N,N-dimethylaniline.
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, creating a new carbon-carbon bond. organic-chemistry.org This reaction is typically carried out in the presence of a palladium catalyst and a base. nih.gov
Carbon-Heteroatom Bond Formation: Beyond C-C and C-N bond formation, 3-Bromo-N,N-dimethylaniline can participate in the formation of bonds between carbon and other heteroatoms. For example, it is used in palladium-catalyzed fluorination reactions with a metal fluoride (B91410) to prepare 3-fluoro-N,N-dimethylaniline. thermofisher.com
Table 3: Examples of Cross-Coupling Reactions with Aryl Bromides
| Reaction Type | Coupling Partner | Typical Catalyst System | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron Reagent (R-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) mdpi.com | Carbon-Carbon |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., K₃PO₄) organic-chemistry.org | Carbon-Nitrogen |
| Heck Reaction | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base nih.gov | Carbon-Carbon |
| Fluorination | Metal Fluoride | Pd precatalyst, AdBrettPhos ligand thermofisher.com | Carbon-Fluorine |
Nucleophilic Aromatic Substitution Reactions Facilitated by Bromine Activation
Nucleophilic aromatic substitution (SNAr) is a critical reaction class for functionalizing aryl compounds, where a nucleophile displaces a leaving group, typically a halide, on an aromatic ring. fishersci.se The reaction generally proceeds via an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org For this mechanism to be effective, the aromatic ring must be rendered electron-deficient, which is typically achieved by the presence of strong electron-withdrawing groups (like nitro groups) at positions ortho or para to the leaving group. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com
In the case of 3-Bromo-N,N-dimethylaniline, the dimethylamino group is strongly electron-donating, which increases the electron density of the aromatic ring. This inherent property makes the ring less susceptible to attack by nucleophiles and disfavors the standard SNAr addition-elimination mechanism. However, under certain conditions, such as with extremely basic nucleophiles, an alternative elimination-addition (benzyne) mechanism can occur even without activating electron-withdrawing groups. fishersci.sechemistrysteps.comyoutube.com A notable application involving the substitution of the bromine atom is the palladium-catalyzed fluorination of 3-Bromo-N,N-dimethylaniline to produce 3-fluoro-N,N-dimethylaniline. chemicalbook.comfishersci.com
Electrophilic Aromatic Substitution Reactions on the Aromatic Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction where an electrophile replaces an atom, usually hydrogen, on an aromatic ring. prezi.com The reactivity and orientation of substitution are governed by the existing substituents on the ring. The dimethylamino group (-N(CH3)2) is a powerful activating group, meaning it increases the rate of reaction compared to benzene (B151609). It directs incoming electrophiles to the ortho and para positions due to its ability to donate its lone pair of electrons into the ring, stabilizing the positively charged intermediate (arenium ion). libretexts.org The bromine atom, while deactivating the ring through its inductive effect, also directs incoming electrophiles to the ortho and para positions.
In 3-Bromo-N,N-dimethylaniline, the directing effects of both groups must be considered. The strongly activating dimethylamino group at position 1 will direct incoming electrophiles primarily to positions 2, 4, and 6. The bromine at position 3 directs to positions 2, 4, and 6 as well. Therefore, substitution is strongly favored at these positions, particularly at the positions ortho and para to the powerful dimethylamino group. Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. lumenlearning.commasterorganicchemistry.com However, the high reactivity of N,N-dimethylaniline derivatives can sometimes lead to multiple substitutions, and Friedel-Crafts reactions may be complicated by the Lewis acid catalyst complexing with the basic nitrogen atom.
Derivatization for Introduction of Novel Functional Groups
As a versatile intermediate, 3-Bromo-N,N-dimethylaniline can be derivatized to introduce new functionalities, expanding its synthetic utility. guidechem.com One key transformation is the modification of the dimethylamino group. This moiety can be targeted by various reagents to alter the electronic properties of the molecule or to build more complex structures. For instance, oxidation of the tertiary amine can yield an N-oxide, which itself can be a precursor for further reactions.
Formation of Highly Reactive Organometallic Species (e.g., Lithiation)
The formation of organometallic species, such as organolithium reagents, is a powerful strategy for creating carbon-carbon and carbon-heteroatom bonds. In substituted aryl compounds, this can be achieved through two primary pathways: deprotonation (metalation) or lithium-halogen exchange.
In the case of 3-Bromo-N,N-dimethylaniline, the bromine atom allows for lithium-halogen exchange. This reaction typically involves treating the aryl bromide with an alkyllithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. researchgate.net This process would replace the bromine atom with a lithium atom, generating a highly reactive aryllithium species. This intermediate can then be quenched with a wide variety of electrophiles to introduce new functional groups at the 3-position. While reagents like lithium diisopropylamide (LDA) are used for deprotonation (lithiation), they are generally less effective for this purpose on 3-bromothiophene (B43185) compared to alkyllithiums and may not be the preferred method for 3-Bromo-N,N-dimethylaniline. researchgate.netgrowingscience.com
Oxidation Reactions of the Amine Moiety
The tertiary amine functionality of 3-Bromo-N,N-dimethylaniline is susceptible to oxidation. The nitrogen atom's lone pair of electrons can be targeted by various oxidizing agents. Anodic oxidation of N,N-dimethylaniline at platinum electrodes has been studied, indicating the amine's electrochemical reactivity. acs.org Chemical oxidation, for example using benzoyl peroxide as a catalyst with oxygen, can also occur, leading to products like hydrogen peroxide in a chain reaction mechanism. cdnsciencepub.com Such oxidations can sometimes be used synthetically to form N-oxides or to facilitate other transformations.
| Reaction Type | Reagents | Product | Significance |
| Fluorination | Metal Fluoride, Pd precatalyst | 3-fluoro-N,N-dimethylaniline | Nucleophilic substitution of bromine. chemicalbook.comfishersci.com |
| Lithium-Halogen Exchange | Alkyllithium (e.g., t-BuLi) | 3-Lithio-N,N-dimethylaniline | Formation of a reactive organometallic intermediate. researchgate.net |
| Oxidation | Oxygen, Benzoyl Peroxide | Oxidized products (e.g., N-oxide) | Derivatization of the amine moiety. cdnsciencepub.com |
Role in Rearrangement Reactions (e.g., as a Halogen Scavenger in Claisen Rearrangements)
The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction involving the nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. While the reaction is versatile, there is no information available in the surveyed literature detailing the specific role of 3-Bromo-N,N-dimethylaniline as a halogen scavenger or in any other capacity within this class of rearrangement reactions.
Spectroscopic Characterization and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their relationships with neighboring atoms.
Proton (¹H) NMR spectroscopy of 3-Bromo-N,5-dimethylaniline, conducted in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, reveals distinct signals corresponding to each unique proton environment in the molecule. The aromatic region of the spectrum displays three singlets at δ 6.71, 6.58, and 6.34 ppm, each integrating to a single proton. These signals are characteristic of the three protons on the substituted benzene (B151609) ring. The presence of three distinct singlets in the aromatic region is consistent with the substitution pattern of the aniline (B41778) ring, where the protons are not coupled to each other.
A broad singlet observed at δ 3.69 ppm corresponds to the amine (N-H) proton. The methyl group attached to the nitrogen atom (N-CH₃) appears as a singlet at δ 2.81 ppm, integrating to three protons. The methyl group attached to the aromatic ring (Ar-CH₃) is observed as a singlet at δ 2.28 ppm, also integrating to three protons.
| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 6.71 | Singlet | 1H | Aromatic C-H |
| 6.58 | Singlet | 1H | Aromatic C-H |
| 6.34 | Singlet | 1H | Aromatic C-H |
| 3.69 | Broad Singlet | 1H | N-H |
| 2.81 | Singlet | 3H | N-CH₃ |
| 2.28 | Singlet | 3H | Ar-CH₃ |
The carbon skeleton of this compound was elucidated using Carbon-13 (¹³C) NMR spectroscopy at 100 MHz in CDCl₃. The spectrum shows six distinct signals, corresponding to the eight carbon atoms in the molecule, indicating some degree of symmetry. The signal at δ 150.4 ppm is assigned to the carbon atom attached to the nitrogen (C-N). The carbon atom bearing the bromine (C-Br) is observed at δ 123.0 ppm.
The aromatic carbons show signals at δ 120.7 ppm and two signals at δ 112.0 ppm, suggesting the presence of two chemically equivalent aromatic carbons. The methyl carbon of the N-methyl group resonates at δ 30.5 ppm, while the methyl carbon attached to the aromatic ring appears at δ 21.4 ppm.
| Chemical Shift (δ) [ppm] | Assignment |
|---|---|
| 150.4 | Aromatic C-N |
| 123.0 | Aromatic C-Br |
| 120.7 | Aromatic C-H |
| 112.0 | Aromatic C-H (2C) |
| 30.5 | N-CH₃ |
| 21.4 | Ar-CH₃ |
While one-dimensional NMR provides information about the chemical environment of individual nuclei, two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and determining the connectivity of the molecule. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental in the structural confirmation of this compound.
A COSY experiment would confirm the lack of proton-proton coupling in the aromatic region, as evidenced by the absence of cross-peaks between the aromatic singlets. HSQC spectroscopy would establish the direct one-bond correlations between the protons and the carbons to which they are attached. For example, it would correlate the proton signal at δ 6.71 ppm to its corresponding carbon signal. An HMBC experiment would reveal longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure. For instance, correlations would be expected between the N-methyl protons (δ 2.81 ppm) and the aromatic carbon attached to the nitrogen (δ 150.4 ppm).
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) was employed to determine the precise molecular mass of this compound. The experimentally determined mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ was found to be 200.0074. This is in excellent agreement with the calculated theoretical mass of 200.0069 for the molecular formula C₈H₁₁BrN⁺, confirming the elemental composition of the compound.
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₁₀BrN |
| Calculated m/z for [M+H]⁺ | 200.0069 |
| Found m/z for [M+H]⁺ | 200.0074 |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for assessing the purity of a sample and for analyzing complex mixtures.
In the context of this compound, an LC-MS analysis would involve passing a solution of the compound through a chromatographic column to separate it from any impurities. The eluent from the column would then be introduced into the mass spectrometer. The resulting chromatogram would ideally show a single major peak corresponding to the retention time of this compound. The mass spectrum associated with this peak would confirm the molecular weight of the compound. The presence of any additional peaks in the chromatogram would indicate the presence of impurities, which could then be identified by their respective mass spectra.
Vibrational Spectroscopy
Vibrational spectroscopy is a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound by probing its vibrational energy levels.
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. This absorption corresponds to the excitation of specific vibrational modes within the molecule, allowing for the identification of its constituent functional groups. For 3-Bromo-N,N-dimethylaniline, the FT-IR spectrum is expected to exhibit a series of characteristic absorption bands that confirm the presence of the aromatic ring, the dimethylamino group, and the carbon-bromine bond.
Expected FT-IR Vibrational Modes for 3-Bromo-N,N-dimethylaniline
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |
| Aromatic C-H Stretch | 3100-3000 | Stretching vibrations of the C-H bonds on the benzene ring. |
| Aliphatic C-H Stretch | 3000-2800 | Asymmetric and symmetric stretching of the C-H bonds in the methyl groups. |
| C-N Stretch (Aromatic) | 1360-1250 | Stretching vibration of the bond between the aromatic carbon and the nitrogen atom. |
| C-N Stretch (Aliphatic) | 1250-1020 | Stretching vibrations of the bonds between the nitrogen atom and the methyl carbons. |
| C=C Aromatic Ring Stretch | 1600-1450 | In-plane stretching vibrations of the carbon-carbon bonds within the benzene ring. |
| C-H In-plane Bend | 1300-1000 | In-plane bending vibrations of the aromatic C-H bonds. |
| C-H Out-of-plane Bend | 900-675 | Out-of-plane bending vibrations of the aromatic C-H bonds, which are sensitive to the substitution pattern. |
| C-Br Stretch | 680-515 | Stretching vibration of the carbon-bromine bond. |
This table is generated based on established ranges for characteristic infrared absorption frequencies.
Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with infrared spectroscopy which enables the analysis of samples in their solid or liquid state without extensive preparation. ATR-IR spectroscopy is particularly useful for obtaining the infrared spectrum of the surface of a sample. The spectrum for 3-Bromo-N,N-dimethylaniline has been recorded using a Bruker Tensor 27 FT-IR instrument with an ATR-Neat (DuraSamplIR II) technique nih.gov. This method would provide similar information to traditional transmission FT-IR regarding the functional groups present in the molecule.
Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FT-IR. It relies on the inelastic scattering of monochromatic light, usually from a laser source. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. The FT-Raman spectrum of 3-Bromo-N,N-dimethylaniline has been recorded using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer nih.gov.
The Raman spectrum of 3-Bromo-N,N-dimethylaniline would be expected to show strong signals for the aromatic ring breathing modes and the C-Br stretch. The symmetric vibrations of the N(CH₃)₂ group would also be Raman active. The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides information about the electronic structure of a molecule by studying the transitions between different electronic energy levels.
Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The UV-Vis spectrum of an aromatic compound like 3-Bromo-N,N-dimethylaniline is characterized by one or more absorption bands corresponding to π → π* transitions of the benzene ring.
Specific experimental UV-Vis absorption data for 3-Bromo-N,N-dimethylaniline, such as the wavelength of maximum absorbance (λmax) and molar absorptivity (ε), are not detailed in the available search results. However, data for the parent compound, N,N-dimethylaniline, can be used as a reference. N,N-dimethylaniline in ethanol (B145695) exhibits an absorption peak at 298 nm aatbio.com. The presence of the bromine substituent on the aromatic ring is expected to cause a bathochromic (red) shift in the absorption maximum due to its electron-withdrawing inductive effect and electron-donating resonance effect, as well as the heavy-atom effect.
Comparative UV-Vis Absorption Data
| Compound | Solvent | λmax (nm) |
| N,N-Dimethylaniline | Ethanol | 298 aatbio.com |
| 3-Bromo-N,N-dimethylaniline | Not Available | Expected red-shift from 298 nm |
Fluorescence spectroscopy is a technique that measures the emission of light from a substance that has absorbed light. It is a highly sensitive technique that can provide information about the electronic structure of a molecule in its excited state. Substituted N,N-dimethylanilines are known to be fluorescent researchgate.net.
The fluorescence properties, including the emission maximum and fluorescence quantum yield (Φf), are sensitive to the molecular structure and the solvent environment. The quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.
Experimental fluorescence data for 3-Bromo-N,N-dimethylaniline is not available in the provided search results. For the parent compound, N,N-dimethylaniline, an emission peak is observed at 346 nm when excited at 298 nm aatbio.com. The introduction of a bromine atom, a heavy atom, can lead to increased intersystem crossing from the singlet excited state to the triplet state, which would be expected to decrease the fluorescence quantum yield.
Comparative Photophysical Data
| Compound | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φf) |
| N,N-Dimethylaniline | 298 aatbio.com | 346 aatbio.com | Not specified |
| 3-Bromo-N,N-dimethylaniline | Not Available | Not Available | Expected to be lower than N,N-dimethylaniline |
X-ray Diffraction Analysis for Solid-State Molecular Architecture
Typically, an X-ray diffraction study would provide a crystallographic information file (CIF), which contains all the necessary data to describe the crystal structure. This would include parameters such as the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and the coordinates of each atom within the unit cell. From this data, a detailed molecular geometry can be constructed.
In the absence of experimental XRD data for this compound, a representative table of the kind of data that would be obtained from such an analysis is presented below for illustrative purposes. The values provided are hypothetical and based on typical ranges observed for similar small organic molecules.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543 |
| b (Å) | 12.126 |
| c (Å) | 9.781 |
| α (°) | 90 |
| β (°) | 105.32 |
| γ (°) | 90 |
| Volume (ų) | 976.5 |
Further analysis of the diffraction data would yield precise measurements of bond lengths and angles within the this compound molecule. This would allow for a detailed examination of the geometry of the benzene ring, the orientation of the dimethylamino and methyl groups, and the carbon-bromine bond distance.
Elemental Analysis for Stoichiometric Composition
Elemental analysis is a crucial technique used to determine the mass percentages of the elements present in a compound. This experimental data is then compared to the theoretical percentages calculated from the compound's molecular formula to confirm its purity and stoichiometric composition. The molecular formula for this compound is C₈H₁₀BrN.
The theoretical elemental composition can be calculated based on the atomic masses of carbon (C), hydrogen (H), bromine (Br), and nitrogen (N).
Atomic mass of C ≈ 12.01 g/mol
Atomic mass of H ≈ 1.008 g/mol
Atomic mass of Br ≈ 79.90 g/mol
Atomic mass of N ≈ 14.01 g/mol
Molecular Weight of C₈H₁₀BrN = (8 * 12.01) + (10 * 1.008) + (1 * 79.90) + (1 * 14.01) = 200.08 g/mol .
From this, the theoretical elemental percentages are:
%C = (8 * 12.01 / 200.08) * 100 ≈ 48.03%
%H = (10 * 1.008 / 200.08) * 100 ≈ 5.04%
%Br = (79.90 / 200.08) * 100 ≈ 39.93%
%N = (14.01 / 200.08) * 100 ≈ 7.00%
Experimental results from elemental analysis of a pure sample of this compound would be expected to be in close agreement with these theoretical values.
Comparison of Theoretical and Hypothetical Experimental Elemental Analysis Data for C₈H₁₀BrN
| Element | Theoretical % | Experimental % (Hypothetical) |
|---|---|---|
| Carbon (C) | 48.03 | 48.11 |
| Hydrogen (H) | 5.04 | 5.09 |
| Bromine (Br) | 39.93 | 39.85 |
The close correlation between the theoretical and experimental values in a real analysis would confirm the elemental composition of the synthesized compound as this compound.
Computational and Theoretical Investigations of 3 Bromo N,n Dimethylaniline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular systems. Methods like Density Functional Theory (DFT) are widely used to predict molecular properties with high accuracy.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries to find the most stable conformation (the lowest energy state). Calculations are typically performed using a functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and a basis set, like 6-311++G(d,p), which describes the atomic orbitals. sphinxsai.comnih.govnih.gov
For 3-Bromo-N,N-dimethylaniline, geometry optimization would determine precise bond lengths, bond angles, and dihedral angles. The presence of the bulky bromine atom and the dimethylamino group influences the planarity of the phenyl ring and the orientation of the substituents. DFT calculations on N,N-dimethylaniline have shown that the nitrogen atom and its methyl groups are nearly coplanar with the benzene (B151609) ring, facilitating p-π interaction. researchgate.net The introduction of a bromine atom at the meta position would primarily exert an inductive electron-withdrawing effect, subtly altering the ring's geometry and electronic distribution.
| Parameter | Typical Calculated Value |
|---|---|
| C-Br Bond Length | ~1.90 Å |
| C-N Bond Length | ~1.39 Å |
| N-CH₃ Bond Length | ~1.45 Å |
| C-C (aromatic) Bond Length | 1.39 - 1.41 Å |
| C-N-C Bond Angle | ~118° |
| C-C-Br Bond Angle | ~120° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.govnih.gov A smaller gap suggests higher reactivity and lower kinetic stability. nih.gov
| Property | Description | Typical Calculated Value (eV) |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.0 |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 |
| HOMO-LUMO Gap (ΔE) | Energy difference (LUMO - HOMO) | 4.0 to 5.0 |
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and bonding interactions within a molecule. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that align with classical Lewis structures (bonds and lone pairs). wisc.edu The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. materialsciencejournal.org
For 3-Bromo-N,N-dimethylaniline, a key intramolecular interaction is the hyperconjugative delocalization of the nitrogen atom's lone pair (a donor NBO) into the anti-bonding π* orbitals of the phenyl ring (acceptor NBOs). materialsciencejournal.org This n → π* interaction is responsible for the electron-donating character of the amino group and contributes significantly to the molecule's stability. Additionally, NBO analysis can reveal interactions involving the bromine atom, such as the delocalization from its lone pairs into adjacent anti-bonding σ* orbitals, and the inductive effects influencing the charge distribution across the molecule. materialsciencejournal.org
| Donor NBO | Acceptor NBO | Interaction Type | Effect |
|---|---|---|---|
| n(N) (Nitrogen lone pair) | π(C-C) (Ring anti-bonding) | Hyperconjugation | Electron delocalization, molecular stabilization |
| n(Br) (Bromine lone pair) | σ(C-C) (Ring anti-bonding) | Hyperconjugation | Weak electron delocalization |
| σ(C-H) | σ*(C-C) | Hyperconjugation | Stabilization of the aromatic system |
Theoretical vibrational analysis using DFT is a standard method for assigning and interpreting experimental infrared (IR) and Raman spectra. cardiff.ac.uk By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies and their corresponding intensities can be predicted. nih.govmdpi.com These calculated frequencies are often scaled by a constant factor to correct for anharmonicity and limitations of the theoretical method, bringing them into better agreement with experimental data. nih.gov
For 3-Bromo-N,N-dimethylaniline, the vibrational spectrum would feature characteristic modes for the different functional groups. DFT calculations can help assign these modes precisely. Key vibrations would include the aromatic C-H stretching modes, C-C ring stretching and deformation modes, the C-N stretching mode, symmetric and asymmetric stretching of the N-(CH₃)₂ group, and the C-Br stretching mode, which is typically found in the lower frequency region of the spectrum. sphinxsai.com
| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3050 - 3100 |
| Aliphatic C-H Stretch (N-CH₃) | 2800 - 3000 |
| C=C Aromatic Ring Stretch | 1450 - 1600 |
| C-N Stretch | 1250 - 1350 |
| C-H In-plane Bend | 1000 - 1300 |
| C-Br Stretch | 500 - 650 |
Molecular Basicity and Reactivity Descriptors
Computational methods can also predict reactivity descriptors that quantify a molecule's behavior in chemical reactions. Basicity is a key property of anilines, and its theoretical assessment provides valuable chemical insight.
The basicity of an amine is quantified by its pKa value (the acid dissociation constant of its conjugate acid) and its proton affinity (PA). Proton affinity is the negative of the enthalpy change for the gas-phase protonation of the molecule. researchgate.netwm.edu Computational chemistry can predict these values with considerable accuracy. mdpi.comresearchgate.net The pKa is typically calculated using thermodynamic cycles that involve calculating the Gibbs free energy of the base and its protonated form in both the gas phase and in solution, with the solvent effects often modeled using a polarizable continuum model (PCM). acs.org
| Structural Feature | Electronic Effect | Influence on Basicity |
|---|---|---|
| N,N-dimethyl Group | Inductive (+I) and Hyperconjugative | Increases |
| Phenyl Ring | Resonance (-M) | Decreases |
| Bromo Group (meta) | Inductive (-I) | Decreases |
Analysis of Electrophilic and Nucleophilic Sites for Reaction Prediction
A detailed analysis of the electrophilic and nucleophilic sites of 3-Bromo-N,N-dimethylaniline, which is fundamental for predicting its chemical reactivity, has not been the subject of specific computational studies. Such an analysis would typically involve the calculation of molecular orbitals, electrostatic potential maps, and Fukui functions to identify the regions of the molecule most susceptible to electrophilic or nucleophilic attack.
In the absence of such studies for 3-Bromo-N,N-dimethylaniline, a precise, data-driven prediction of its reactive sites remains speculative. Theoretical chemists would typically employ Density Functional Theory (DFT) to model the electronic distribution and predict the most likely centers for chemical reactions. For instance, the nitrogen atom of the dimethylamino group is expected to be a primary nucleophilic site due to the presence of a lone pair of electrons. Conversely, the aromatic ring, influenced by the electron-donating dimethylamino group and the electron-withdrawing bromine atom, would present a more complex pattern of electrophilic and nucleophilic regions. However, without specific calculations, the exact charge distribution and the relative reactivity of the different carbon atoms on the benzene ring cannot be definitively determined.
Mechanistic Studies of Chemical Transformations Involving 3-Bromo-N,N-dimethylaniline
Detailed mechanistic studies, including the elucidation of reaction pathways, energy landscapes, and the characterization of transition states and intermediates for chemical transformations involving 3-Bromo-N,N-dimethylaniline, are not available in the current body of scientific literature. Such studies are crucial for understanding the step-by-step process of how this compound engages in chemical reactions.
Elucidation of Reaction Pathways and Energy Landscapes
The elucidation of reaction pathways and the mapping of corresponding energy landscapes are powerful tools in computational chemistry for understanding reaction feasibility and kinetics. These investigations would involve calculating the energy of the molecule and any reaction partners along a reaction coordinate. The resulting energy profile would reveal the activation energies required for a reaction to proceed and the relative stability of any intermediates. For 3-Bromo-N,N-dimethylaniline, this could be applied to understand reactions such as electrophilic aromatic substitution or nucleophilic substitution at the carbon bearing the bromine atom. At present, no such detailed energy landscapes have been published.
Characterization of Transition States and Reaction Intermediates
The characterization of transition states and reaction intermediates is a cornerstone of mechanistic chemistry. Transition states are high-energy, transient molecular configurations that exist at the peak of the energy barrier between reactants and products. Reaction intermediates are metastable species that are formed in one step of a reaction and consumed in a subsequent step.
Computational methods, such as transition state theory and intrinsic reaction coordinate (IRC) calculations, are employed to locate and characterize these fleeting structures. For reactions involving 3-Bromo-N,N-dimethylaniline, this would provide invaluable insights into the geometry and electronic structure of the species that govern the reaction rate and outcome. The absence of such computational characterizations in the literature means that any proposed mechanisms for its reactions are based on general principles of organic chemistry rather than specific theoretical evidence for this particular molecule.
Applications in Advanced Materials Chemistry and Organic Synthesis
Role as a Key Synthetic Intermediate in Organic Synthesis
The reactivity of the aromatic ring and the directing effects of its substituents make 3-Bromo-N,5-dimethylaniline a versatile precursor for a wide array of organic compounds. Its structure allows for selective chemical transformations, enabling the construction of more complex molecules.
Precursor for Diverse Organic Molecules and Architectures
This compound serves as a foundational starting material for synthesizing a variety of organic structures. The presence of the bromine atom provides a reactive site for cross-coupling reactions, while the dimethylamino group can direct further electrophilic substitutions. This dual functionality allows for the controlled and sequential addition of different molecular fragments.
A notable application is in fluorination reactions. For instance, the related compound 3-Bromo-N,N-dimethylaniline is used as a precursor in palladium-catalyzed fluorination to produce 3-fluoro-N,N-dimethylaniline fishersci.comchemicalbook.com. This type of transformation highlights how the bromo-aniline core can be a key intermediate for introducing specific functionalities, such as fluorine, which is crucial in the development of pharmaceuticals and agrochemicals. The principles of such reactions are applicable to this compound for creating analogous fluorinated compounds.
Furthermore, the meta-substituted aniline (B41778) framework is integral to modern synthetic strategies, such as one-pot, three-component benzannulation reactions, which are employed to build substituted meta-hetarylanilines beilstein-journals.org. These methods demonstrate the utility of aniline derivatives in constructing complex, polyfunctional aromatic systems from simpler starting materials beilstein-journals.org.
Table 1: Examples of Synthetic Transformations
| Precursor | Reaction Type | Product Example | Significance |
|---|---|---|---|
| 3-Bromo-N,N-dimethylaniline | Pd-catalyzed Fluorination | 3-fluoro-N,N-dimethylaniline fishersci.comchemicalbook.com | Access to fluorinated aromatic compounds |
| Heterocycle-substituted 1,3-diketones & Amines | Three-component Benzannulation | meta-Hetarylanilines beilstein-journals.org | Efficient construction of complex aromatic systems |
| Cyanuric Chloride & Amines | Sequential One-Pot Synthesis | Trisubstituted 1,3,5-Triazines chemrxiv.org | Rapid assembly of diverse molecular architectures |
Building Block for the Synthesis of Complex Heterocyclic Systems
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and aniline derivatives are fundamental building blocks for their synthesis sigmaaldrich.comapolloscientific.co.uksigmaaldrich.com. This compound is well-suited for this role due to its inherent functionalities, which can guide the formation of various ring systems.
The amino group can act as a nucleophile to participate in ring-closing reactions, while the bromine atom can be transformed via metallation or coupling reactions to introduce heterocyclic substituents or facilitate annulation. Methodologies for creating fused heterocyclic systems often rely on bifunctional reagents that react with substituted anilines to construct the desired scaffold eurjchem.com. For example, the synthesis of star-shaped molecules based on a 1,3,5-triazine core has been achieved using substituted aromatic aldehydes, demonstrating how functionalized aromatics can be used to build intricate, multi-component heterocyclic architectures nih.gov. The structural motifs present in this compound make it a prime candidate for incorporation into such complex heterocyclic frameworks.
Functional Materials Development
The electronic and structural properties of this compound and its derivatives make them attractive components for the creation of advanced functional materials. These applications leverage the compound's influence on the optical, electronic, and chemical properties of the final material.
Integration into Optoelectronic Materials (e.g., Dyes, Fluorescent Probes)
The aniline scaffold is a common feature in many organic dyes and fluorescent molecules rackcdn.comeurofinsgenomics.co.in. The dimethylamino group acts as a strong electron-donating group, which is a key component of the "push-pull" system often engineered into chromophores and fluorophores to tune their absorption and emission wavelengths.
The bromine atom on the this compound ring is particularly significant for developing advanced fluorescent probes. It provides a convenient handle for post-synthetic modification through cross-coupling reactions like the Suzuki or Sonogashira couplings nih.gov. This allows for the attachment of other aromatic or functional groups to extend the molecule's conjugation and modify its photophysical properties. A study on a brominated fluorescein derivative demonstrated that the bromine moiety could be successfully used in such coupling reactions to create new, pH-sensitive fluorescent probes with unique emission characteristics nih.gov. This principle directly applies to this compound, positioning it as a valuable intermediate for custom-designed fluorescent sensors and dyes mdpi.com. Furthermore, related bromo-aniline structures, such as 3-Bromo-N,N-diphenylaniline, are utilized as intermediates in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs), underscoring the relevance of this chemical class in optoelectronics ltom.com.
Application in Polymer and Resin Chemistry as a Curing Promoter
The N,N-dimethylaniline moiety is known to play a significant role in polymer chemistry. Specifically, polymers functionalized with N,N-dimethylaniline at their chain ends have been used in photoinduced block copolymerization researchgate.net. In these systems, the dimethylamino group can participate in photoredox cycles, acting as a co-initiator to generate radicals and promote polymerization researchgate.net.
This ability to facilitate polymerization reactions suggests a potential role for this compound as a curing promoter or accelerator in resin systems, such as those based on epoxies or acrylates. In such applications, the tertiary amine can catalyze the ring-opening of epoxides or the decomposition of peroxides, thereby accelerating the cross-linking process (curing) that transforms the liquid resin into a solid, durable polymer network. The additional substituents (bromo and methyl groups) could modulate its reactivity, solubility, and compatibility with different polymer matrices.
Components in Chiral Recognition and Separation Technologies (e.g., HPLC Packing Materials)
Derivatives of substituted anilines are crucial in the field of chiral separation science. High-Performance Liquid Chromatography (HPLC) columns designed for separating enantiomers often utilize chiral stationary phases (CSPs) where a chiral selector is immobilized on a solid support, typically silica.
Notably, CSPs based on polysaccharide derivatives, such as amylose or cellulose, are widely used for their broad applicability. The chiral recognition ability of these phases is often imparted by carbamate derivatives of aromatic compounds. For example, highly effective chiral selectors include amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate) ymc.co.jp. The 3,5-dimethylphenyl moiety in these selectors is structurally very similar to the substitution pattern of this compound. This indicates that the specific arrangement of substituents on the aniline ring is critical for creating the necessary steric and electronic environment for effective chiral recognition. Therefore, this compound represents a valuable precursor for synthesizing novel chiral selectors for use in advanced HPLC packing materials ymc.co.jphplc.eu.
Development of Catalytic Systems
The structural features of this compound make it a candidate for the development of specialized catalytic systems. The presence of the dimethylamino group offers a site for coordination chemistry, while the electronic properties of the ring, influenced by the bromo and methyl substituents, can be used to tune catalytic activity.
Use in Ligand Design for Metal-Catalyzed Reactions
In the field of metal-catalyzed reactions, the design of ligands is crucial for controlling the activity, selectivity, and stability of the catalyst. Aniline derivatives have been successfully used as foundational structures for the synthesis of sophisticated ligands. For instance, N,N-bis(diphenylphosphino)dimethylaniline compounds have been synthesized and used to create complexes with transition metals such as palladium, platinum, and copper. researchgate.net In these P,N-type ligands, the aniline nitrogen and the two phosphorus atoms can chelate to a metal center, forming a stable complex that can then catalyze a variety of chemical transformations. researchgate.net
Following this precedent, this compound could serve as a valuable precursor for a new family of phosphine ligands. The general synthesis involves the reaction of the aniline with a chlorophosphine, such as chlorodiphenylphosphine, to attach phosphino groups to the nitrogen atom. researchgate.net The resulting ligand, a 3-bromo-5-methyl substituted N,N-bis(diphenylphosphino)aniline, would possess a unique steric and electronic profile.
The key attributes that this compound would impart to a ligand system are:
Electronic Tuning : The bromine atom is an electron-withdrawing group, which would decrease the electron density on the nitrogen atom and, consequently, on the coordinated metal center. This can modulate the reactivity of the metal catalyst in processes like cross-coupling reactions. fishersci.ca
Steric Influence : The methyl group at the 5-position provides steric bulk, which can influence the geometry of the metal complex and the selectivity of the catalytic reaction.
Synthetic Versatility : The bromine atom on the ligand backbone remains a reactive handle that could be used for further functionalization, potentially allowing the ligand to be anchored to a solid support or integrated into a larger molecular architecture.
The synthesis of such ligands is a well-established area of organophosphorus chemistry, with numerous methods available for the formation of P-C and P-N bonds. nih.govbeilstein-journals.orgnih.govcardiff.ac.uk Palladium and platinum complexes derived from these types of ligands are of particular interest due to their extensive applications in forming carbon-carbon and carbon-heteroatom bonds, which are fundamental processes in organic synthesis. fishersci.caacs.orgnih.govmdpi.comnsf.gov
Exploration as a Scavenging Agent in Chemical Transformations
In organic synthesis, scavenger agents are used to remove excess reagents or unwanted byproducts from a reaction mixture, simplifying purification. Amine-based compounds are often employed as acid scavengers due to the basicity of the nitrogen lone pair. N,N-Dimethylaniline, the parent compound of the molecule , is known to function as an acid scavenger. actylis.com
The utility of this compound as a scavenging agent would depend on its basicity and nucleophilicity. As a tertiary amine, it can neutralize acidic byproducts, such as hydrogen halides, that are often generated in substitution and coupling reactions.
However, the efficacy of an aromatic amine as a scavenger is generally lower than that of aliphatic amines. The lone pair of electrons on the nitrogen atom in an aniline is partially delocalized into the aromatic pi-system, reducing its availability to act as a base. Furthermore, the presence of an electron-withdrawing bromine atom on the ring of this compound would further decrease its basicity compared to unsubstituted N,N-dimethylaniline. While it could function as a mild acid scavenger in specific contexts, its application in this role is likely limited to reactions where a highly basic scavenger would cause unwanted side reactions. In situations requiring the removal of strong acids, more robust inorganic bases or specialized polymer-bound scavengers are typically preferred. specialchem.com
Precursor Chemistry for Compounds of Biological Interest
The aniline moiety is a common structural motif in a vast array of biologically active compounds, including many pharmaceuticals and agrochemicals. beilstein-journals.orgmdpi.comorientjchem.org The specific substitution pattern of this compound provides a unique starting point for the synthesis of novel molecules with potential therapeutic or biological applications.
Scaffold Modification for Novel Molecular Structures
As a chemical building block, this compound offers several sites for synthetic modification, allowing for the systematic construction of more complex molecules. The reactivity of this scaffold can be directed to three main areas:
The Bromine Atom : The carbon-bromine bond is a versatile functional group for metal-catalyzed cross-coupling reactions. It can readily participate in Suzuki, Stille, Negishi, Sonogashira, and Buchwald-Hartwig amination reactions. fishersci.caacs.org This allows for the introduction of a wide variety of substituents, including alkyl, alkenyl, alkynyl, aryl, and amino groups, at the 3-position of the aniline ring.
The Aromatic Ring : The aromatic ring itself can undergo further electrophilic aromatic substitution. The directing effects of the N,N-dimethylamino group (ortho-, para-directing) and the bromo and methyl groups would guide the position of new substituents.
The N,N-Dimethylamino Group : While the tertiary amine is relatively stable, it can influence the reactivity of the ring, particularly through ortho-lithiation, to introduce functional groups adjacent to the amine.
This multi-faceted reactivity allows chemists to use this compound as a central scaffold from which to build a library of diverse compounds for screening in drug discovery programs or for the development of new functional materials. The synthesis of complex heterocyclic systems, which are of great interest in medicinal chemistry, can often be achieved starting from appropriately functionalized anilines. nih.govresearchgate.net
Intermediate in Medicinal Chemistry Research Programs
The value of a chemical compound in medicinal chemistry is often determined by its role as an intermediate in the synthesis of a final drug candidate. The closely related primary amine, 3-Bromo-5-methylaniline, is documented as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, as well as in the production of agrochemicals. nbinno.comchemimpex.com
N-methylation of anilines is a common strategy in medicinal chemistry to modulate the pharmacological properties of a molecule. Converting a primary or secondary amine to a tertiary amine, such as the N,N-dimethylamino group in this compound, can have profound effects on:
Solubility : Affecting how a drug is absorbed and distributed in the body.
Lipophilicity : Influencing the ability of a molecule to cross cell membranes.
Metabolic Stability : Tertiary amines can have different metabolic pathways compared to primary or secondary amines.
Receptor Binding : The size and basicity of the amino group can be critical for interaction with a biological target.
Therefore, this compound represents a logical and valuable intermediate for medicinal chemistry programs that start with the 3-bromo-5-methylaniline scaffold. It can be used to synthesize analogues of known bioactive compounds or to create entirely new molecular entities for biological screening. The presence of the bromine atom provides a convenient point for late-stage functionalization, a powerful strategy in modern drug discovery that allows for the rapid generation of a diverse set of candidate molecules from a common intermediate. mdpi.com
Future Directions and Emerging Research Avenues
Exploration of Novel and Sustainable Synthetic Pathways
The synthesis of substituted anilines is a cornerstone of modern organic chemistry. However, traditional methods can be cumbersome or involve hazardous materials. nih.gov Consequently, a significant research thrust is the development of novel and sustainable synthetic routes that are more efficient, cost-effective, and environmentally benign.
Future synthetic strategies for 3-Bromo-N,5-dimethylaniline and its analogs are likely to focus on green chemistry principles. This includes the use of less hazardous reagents, environmentally friendly solvents like water, and alternative energy sources to minimize environmental impact. acs.org Research into one-pot syntheses, which reduce the number of steps and purification stages, is also a promising avenue. acs.orgmdpi.com
Catalysis will play a central role in these new pathways. The development of reactions utilizing inexpensive and sustainable catalysts, such as those based on iron or employing transition-metal-free systems, is an attractive goal for industrial applications. acs.orgmdpi.com For instance, methods are being developed to synthesize anilines from cyclohexanones using a Pd/C–ethylene system under non-aerobic conditions, offering a new approach to these crucial building blocks. bohrium.com Another innovative green method involves producing substituted anilines from isatin-7-carboxylic acid via an isatoic anhydride-8-amide intermediate, a process that is fast, efficient at room temperature, and scalable. nih.gov These evolving synthetic methodologies could provide more sustainable access to this compound.
Table 1: Comparison of Conventional vs. Emerging Synthetic Approaches for Substituted Anilines
| Feature | Conventional Synthetic Methods | Novel & Sustainable Pathways |
| Reagents | Often involve hazardous materials | Use of less hazardous or recyclable reagents |
| Solvents | Typically organic solvents | Emphasis on green solvents (e.g., water) acs.org |
| Catalysts | Often rely on precious metals | Development of earth-abundant metal catalysts (e.g., Fe) or catalyst-free systems acs.orgmdpi.com |
| Efficiency | Multi-step processes are common | Focus on one-pot reactions and improved atom economy mdpi.com |
| Conditions | May require harsh temperatures and pressures | Milder reaction conditions, use of alternative energy (e.g., microwaves) rsc.org |
| Byproducts | Can generate significant waste | Designed to minimize waste and environmental impact |
Advanced in situ Spectroscopic Methodologies for Reaction Monitoring
To optimize the novel synthetic pathways for this compound, a deep understanding of reaction kinetics, mechanisms, and the formation of transient intermediates is essential. Advanced in situ spectroscopic techniques are powerful tools for achieving this, allowing for real-time analysis of a reaction mixture without altering its state. spectroscopyonline.com
Techniques such as Fourier Transform Infrared (FTIR), Raman, and Near-Infrared (NIR) spectroscopy can be employed to monitor the progress of bromination and methylation reactions in real time. spectroscopyonline.comrsc.org These methods provide valuable data on the concentration of reactants, products, and intermediates, enabling precise control over reaction conditions to maximize yield and purity. youtube.com For example, in situ FTIR spectroscopy has been successfully used to obtain evidence for the formation of dimer intermediates during aniline (B41778) polymerization. rsc.org Similarly, Raman spectroscopy has emerged as an excellent choice for monitoring solid-state milling reactions, as it allows for data collection through translucent reaction jars while the reaction is in progress. nih.gov
The implementation of these in situ monitoring tools can accelerate the development and scale-up of synthetic processes for this compound, ensuring robustness and efficiency. spectroscopyonline.com
Table 2: In situ Spectroscopic Techniques for Reaction Monitoring
| Technique | Principle | Information Gained | Advantages for Synthesis |
| FTIR Spectroscopy | Measures absorption of infrared radiation by molecular vibrations. rsc.org | Functional group identification, concentration of species, detection of intermediates. rsc.org | Provides real-time kinetic data, helps elucidate reaction mechanisms. rsc.org |
| Raman Spectroscopy | Measures inelastic scattering of monochromatic light. nih.gov | Molecular structure, bond vibrations, analysis of solid and liquid phases. | Non-invasive, can be used with aqueous solutions and through glass or plastic vessels. nih.gov |
| Near-Infrared (NIR) | Measures overtones and combination bands of molecular vibrations. spectroscopyonline.com | Quantitative analysis of bulk material, moisture content. | Rapid analysis, suitable for process analytical technology (PAT). spectroscopyonline.com |
Computational Design and Predictive Modeling of New Derivatives with Tailored Properties
Computational chemistry offers a powerful toolkit for accelerating the discovery and design of new molecules with specific, desirable properties. By applying theoretical calculations and predictive modeling, researchers can design novel derivatives of this compound and forecast their chemical, physical, and biological activities before undertaking their synthesis.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of aniline derivatives with their activities, such as antimicrobial or toxic effects. researchgate.netnih.gov These models can then be used to predict the properties of newly designed compounds. For example, QSAR analyses have shown that the toxicity of substituted anilines can be correlated with descriptors like the Hammett sigma constant and hydrogen bonding capacity. nih.gov
Density Functional Theory (DFT) is another key computational method used to investigate the structural and electronic properties of molecules. researchgate.netnih.gov DFT calculations can predict parameters like ionization potential, electron affinity, and HOMO-LUMO energy gaps, which are crucial for designing materials for electronic applications. researchgate.net Such computational studies can guide the synthesis of this compound derivatives with fine-tuned electronic characteristics for use in organic semiconductors or sensors. researchgate.netnih.gov Docking experiments can also be used to predict how these derivatives might interact with biological targets, aiding in the design of new potential therapeutic agents. nih.gov
Integration into Multidisciplinary Research Areas and Emerging Technologies
The unique substitution pattern of this compound makes it a valuable building block for integration into a variety of multidisciplinary fields and emerging technologies.
In materials science , functionalized anilines are precursors to conducting polymers, dyes, and pigments. rsc.orgnih.gov Derivatives of this compound could be explored for the synthesis of novel polymers with specific electronic or optical properties. Its structure could be incorporated into organic light-emitting diodes (OLEDs) or sensors. rsc.orgchemimpex.com The bromine atom provides a reactive handle for further functionalization through cross-coupling reactions, allowing for the construction of complex, π-conjugated systems.
In medicinal chemistry , the substituted aniline scaffold is present in many FDA-approved drugs. nih.gov While the aniline moiety can sometimes be associated with metabolic instability, its modification is a key strategy for fine-tuning the pharmacological properties of drug candidates. this compound can serve as a key intermediate for creating libraries of new compounds to be screened for biological activity against various diseases, including neurological disorders or heart failure. chemimpex.comnih.gov The development of new synthetic routes to create functionalized quinolines and other heterocyclic compounds from aniline precursors further expands these possibilities. nih.gov
In environmental science and technology , aniline derivatives are used in various industries, leading to their presence in wastewater. nih.gov Research into advanced oxidation processes (AOPs) and other remedial technologies for the degradation of these compounds is an active area. nih.gov Understanding the behavior of specific isomers like this compound can contribute to the development of more effective environmental remediation strategies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Bromo-N,5-dimethylaniline, and how can reaction yields be improved?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling or nucleophilic substitution. reports a 33% yield using an intramolecular Suzuki-Miyaura reaction, highlighting the need for optimized reaction conditions (e.g., catalyst loading, temperature, and solvent polarity). Purification via silica gel chromatography (petroleum ether:EtOAc ratios) is critical to isolate the brown oil product . To improve yields, consider screening Pd catalysts (e.g., Pd(PPh₃)₄) or adjusting stoichiometry of aryl halide precursors.
Q. How can this compound be characterized using spectroscopic and chromatographic techniques?
- Methodological Answer : Key characterization includes:
- 1H/13C NMR : Peaks at δ 6.71 (s, 1H), 2.81 (s, 3H) confirm aromatic protons and methyl groups adjacent to nitrogen .
- HRMS : A molecular ion at m/z 200.0074 [M+H]+ validates the molecular formula (C₈H₁₀BrN) .
- IR : Bands at 1577 cm⁻¹ (C-Br stretch) and 2966 cm⁻¹ (C-H stretch) provide structural confirmation .
- HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to assess purity.
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : Store at 0–6°C in amber vials to prevent photodegradation. reports a melting point of 73–74°C and boiling point of 261°C, indicating thermal stability up to 100°C. Avoid prolonged exposure to moisture, as the amine group may hydrolyze . For long-term storage, inert atmospheres (N₂/Ar) are recommended .
Advanced Research Questions
Q. How does the bromine substituent influence regioselectivity in cross-coupling reactions involving this compound?
- Methodological Answer : The bromine atom at the meta position directs electrophilic substitution to the para position due to steric and electronic effects. In , a related compound (4-chloro-3,5-dimethylaniline) undergoes selective coupling at the para position in multi-step syntheses. Computational studies (DFT calculations) can predict reactivity by analyzing frontier molecular orbitals and charge distribution .
Q. How can contradictory data on reaction yields or spectral assignments be resolved?
- Methodological Answer : Contradictions may arise from impurities or solvent effects. For example:
- Yield Discrepancies : Compare reaction conditions (e.g., uses CDCl₃ for NMR, while other solvents may alter reaction kinetics). Replicate experiments with controlled variables (temperature, catalyst batch).
- Spectral Mismatches : Use deuterated solvents consistently and reference internal standards (e.g., TMS for NMR). Cross-validate with HRMS and IR .
Q. What strategies are effective for incorporating this compound into chiral or pharmacologically active scaffolds?
- Methodological Answer : The compound serves as a precursor for N-cyclopropyl derivatives () and indazole-based pharmacophores. For chiral synthesis:
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in Pd-catalyzed couplings to induce enantioselectivity .
- Biological Activity : Derivatives like N-acetyl-3,5-dimethylaniline ( ) form DNA adducts, suggesting potential as cytotoxic agents. Test in vitro using LC/MS to monitor adduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
